Cas no 2138820-75-2 ((3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one)

(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one structure
2138820-75-2 structure
Product Name:(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
CAS No:2138820-75-2
MF:C10H17NO
MW:167.248082876205
CID:5777249
PubChem ID:165844828
Update Time:2025-10-24

(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2138820-75-2
    • (3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
    • EN300-1085233
    • Inchi: 1S/C10H17NO/c1-4-9-7-11(8(2)3)6-5-10(9)12/h4,8H,5-7H2,1-3H3/b9-4+
    • InChI Key: HRKLLCAGSCTKCN-RUDMXATFSA-N
    • SMILES: O=C1/C(=C/C)/CN(CC1)C(C)C

Computed Properties

  • Exact Mass: 167.131014166g/mol
  • Monoisotopic Mass: 167.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 20.3Ų

(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1085233-0.05g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2 95%
0.05g
$624.0 2023-10-27
Enamine
EN300-1085233-0.1g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2 95%
0.1g
$653.0 2023-10-27
Enamine
EN300-1085233-0.25g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2 95%
0.25g
$683.0 2023-10-27
Enamine
EN300-1085233-0.5g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2 95%
0.5g
$713.0 2023-10-27
Enamine
EN300-1085233-1.0g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2
1g
$743.0 2023-06-10
Enamine
EN300-1085233-2.5g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2 95%
2.5g
$1454.0 2023-10-27
Enamine
EN300-1085233-5.0g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2
5g
$2152.0 2023-06-10
Enamine
EN300-1085233-10.0g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2
10g
$3191.0 2023-06-10
Enamine
EN300-1085233-1g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2 95%
1g
$743.0 2023-10-27
Enamine
EN300-1085233-5g
(3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one
2138820-75-2 95%
5g
$2152.0 2023-10-27

Additional information on (3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one

Introduction to (3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one (CAS No. 2138820-75-2)

Compound CAS No. 2138820-75-2, identified by its systematic name as (3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one, represents a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocycles, which are widely recognized for their diverse biological activities and applications in medicinal chemistry. The unique structural features of this molecule, including its double bond and the presence of an ethylidene group, contribute to its distinct chemical properties and potential therapeutic benefits.

The piperidine ring is a crucial pharmacophore in many bioactive molecules, often contributing to their binding affinity and selectivity towards biological targets. In the case of (3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one, the substitution pattern and the arrangement of functional groups play a pivotal role in determining its pharmacological profile. The ethylidene group at the third position and the propan-2-yl side chain at the first position introduce specific steric and electronic characteristics that can modulate interactions with biological receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional properties of such compounds. These studies have highlighted the importance of conformational flexibility and electronic distribution in influencing the biological activity of piperidine derivatives. The double bond in (3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one is particularly noteworthy, as it can adopt different dihedral angles, which may affect its binding mode to target proteins or enzymes.

One of the most compelling aspects of this compound is its potential as a precursor or intermediate in the synthesis of more complex pharmacologically active molecules. The presence of reactive sites such as the double bond and the carbonyl group provides opportunities for further functionalization, allowing chemists to design derivatives with tailored properties. This flexibility makes (3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one a valuable scaffold for drug discovery efforts.

In recent years, there has been growing interest in exploring novel piperidine-based compounds for their potential applications in treating various diseases. Studies have demonstrated that modifications within the piperidine core can significantly alter pharmacokinetic and pharmacodynamic properties, making them suitable for different therapeutic indications. For instance, derivatives with enhanced solubility or metabolic stability have shown promise in preclinical models, suggesting their potential for clinical translation.

The synthesis of (3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic methodologies, such as transition metal-catalyzed reactions, have been employed to streamline these processes and improve efficiency.

The chemical stability of this compound is another critical factor that must be considered during its synthesis and application. Factors such as temperature, light exposure, and moisture can influence its integrity, necessitating appropriate storage conditions. Researchers have investigated various stabilizers and encapsulation techniques to enhance the shelf life and bioavailability of piperidine derivatives like this one.

Electrochemical studies on (3E)-3-ethylidene-1-(propan-2-yl)piperidin-4-one have revealed interesting insights into its redox properties. These studies suggest that it can participate in redox reactions, which may be relevant for its biological activity or potential use in electrochemical biosensors. Understanding these properties is essential for developing applications where redox-based mechanisms are involved.

The spectroscopic characterization of this compound has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical methods provide detailed information about its molecular structure, purity, and chemical environment. High-resolution NMR spectra, for example, have been crucial in confirming the configuration of the double bond and identifying other functional groups present in the molecule.

The crystal structure determination of solid-state forms of (3E)-3-ethylidene-1-(propan-2-y)piperidin -4-one has provided valuable insights into its packing arrangement and intermolecular interactions. These structural details can influence its solubility, melting point, and other physical properties. Crystal engineering techniques have been explored to modify these properties by controlling growth conditions or incorporating guest molecules.

In conclusion, compound with CAS No. 2138820 -75 - 2 stands out as a versatile molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutic agents or intermediates for complex drug molecules. Continued research into its synthesis, stability, spectroscopic properties, electrochemical behavior, and biological activity will undoubtedly lead to new discoveries and applications in this exciting field.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD